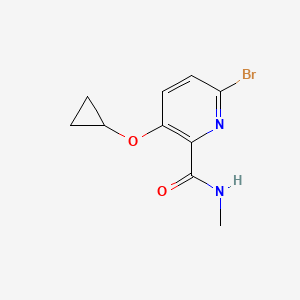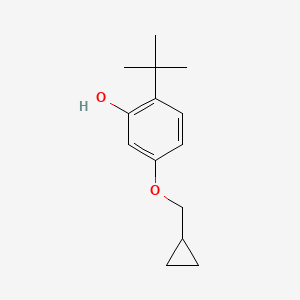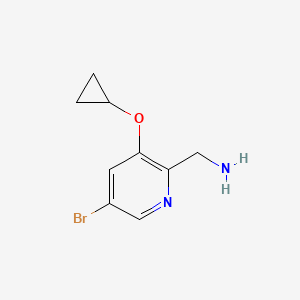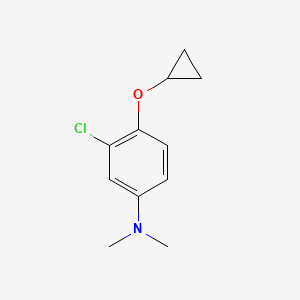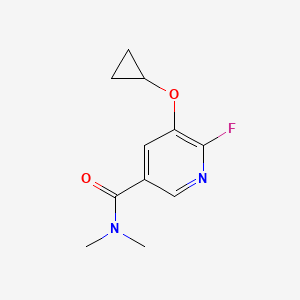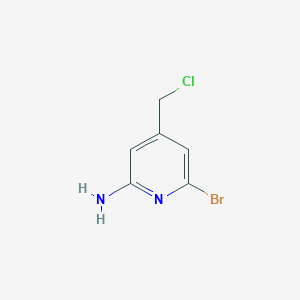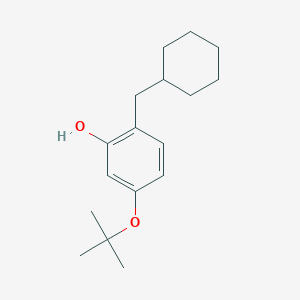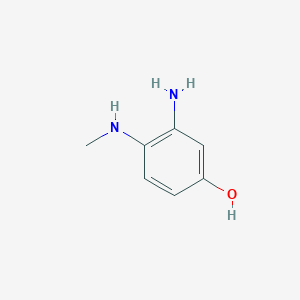
2-(2-Aminoethyl)-4-chloropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-4-chloropyridin-3-amine is an organic compound that features a pyridine ring substituted with an aminoethyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-4-chloropyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a 4-chloropyridine derivative reacts with an aminoethyl group under basic conditions. The reaction can be facilitated by using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-4-chloropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-(2-Aminoethyl)-4-chloropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-4-chloropyridin-3-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Aminoethylpyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloropyridine: Lacks the aminoethyl group, limiting its potential interactions with biological targets.
2-(2-Aminoethyl)pyridine-3-amine: Similar structure but without the chlorine atom, which may influence its chemical and biological properties.
Uniqueness
2-(2-Aminoethyl)-4-chloropyridin-3-amine is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC名 |
2-(2-aminoethyl)-4-chloropyridin-3-amine |
InChI |
InChI=1S/C7H10ClN3/c8-5-2-4-11-6(1-3-9)7(5)10/h2,4H,1,3,9-10H2 |
InChIキー |
MDBPDJVQBBUACR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



